molecular formula C10H9BrN2O B180967 2-(5-bromo-1H-indol-3-yl)acetamide CAS No. 196081-79-5

2-(5-bromo-1H-indol-3-yl)acetamide

Cat. No.: B180967
CAS No.: 196081-79-5
M. Wt: 253.09 g/mol
InChI Key: DVPBWLLOGOINDW-UHFFFAOYSA-N
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Description

2-(5-Bromo-1H-indol-3-yl)acetamide is an organic compound with the molecular formula C10H9BrN2O. It is a derivative of indole, a heterocyclic aromatic organic compound. The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making derivatives like this compound of significant interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-1H-indol-3-yl)acetamide typically involves the bromination of indole followed by acetamidation. One common method starts with the bromination of indole at the 5-position using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The resulting 5-bromoindole is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form this compound .

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-1H-indol-3-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various 5-substituted indole derivatives, while oxidation and reduction can lead to different functionalized indole compounds .

Scientific Research Applications

2-(5-Bromo-1H-indol-3-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and natural product analogs.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-1H-indol-3-yl)acetamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The indole nucleus is known to bind with high affinity to multiple receptors, which can lead to diverse biological activities .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(5-bromo-1H-indol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O/c11-7-1-2-9-8(4-7)6(5-13-9)3-10(12)14/h1-2,4-5,13H,3H2,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVPBWLLOGOINDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CN2)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10293264
Record name 2-(5-bromo-1H-indol-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10293264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196081-79-5
Record name 5-Bromo-1H-indole-3-acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=196081-79-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(5-bromo-1H-indol-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10293264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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